molecular formula C15H12N2O2 B1271114 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione CAS No. 67213-74-5

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione

Cat. No. B1271114
CAS RN: 67213-74-5
M. Wt: 252.27 g/mol
InChI Key: NODLVRDDVBGXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione can be represented by the SMILES notation: C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.314g/cm3 and a boiling point of 479.8ºC at 760 mmHg . The melting point and other physical properties were not available in the sources I found.

Scientific Research Applications

Electrical Bistability and Memory Devices

A study by Ma et al. (2015) investigated a p–π conjugated small molecule closely related to 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, named 2PyNI. This molecule was synthesized and used in memory devices, exhibiting different electrical bistability performances based on the metal electrode used. The research found that the ITO/2PyNI/Au device showed a volatile memory effect, while the ITO/2PyNI/Al device demonstrated a write-once-read-many-times (WORM) effect. This highlights the potential of such molecules in memory storage technologies (Ma et al., 2015).

Stability in Aqueous Solutions

Muszalska and Jankowska (2010) focused on the stability of a derivative from the Mannich base group, which includes compounds like 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione. The study developed a high-performance liquid chromatography (HPLC)-based method to evaluate the stability of these compounds in various pH environments, contributing to understanding their behavior in different aqueous solutions, which is vital for potential pharmaceutical applications (Muszalska & Jankowska, 2010).

Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives

Liu and Sun (2012) described the copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives using a process involving 1,4-naphthoquinone and pyridine (or isoquinoline). This demonstrates the potential of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione derivatives in chemical synthesis, particularly in creating complex organic compounds (Liu & Sun, 2012).

Novel Dispiropyrrolo[2,1-a]isoquinoline Derivatives

Research by Boudriga et al. (2019) explored the creation of novel dispiropyrrolo[2,1-a]isoquinoline derivatives through a multicomponent 1,3-dipolar cycloaddition reaction. This work, involving compounds related to 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, provides insights into developing new heterocyclic scaffolds, which could have implications in medicinal chemistry (Boudriga et al., 2019).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information was not available in the sources I found.

properties

IUPAC Name

2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLVRDDVBGXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368403
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione

CAS RN

67213-74-5
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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